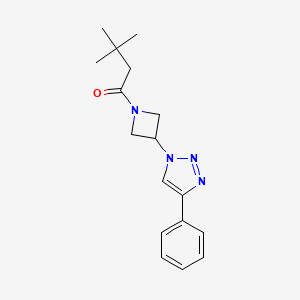

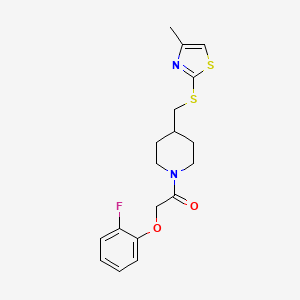

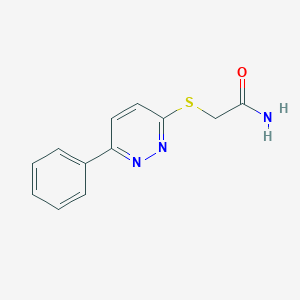

![molecular formula C7H7BrN2O4S B2579228 2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid CAS No. 1248470-13-4](/img/structure/B2579228.png)

2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid” is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 . It contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied. For instance, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . These newly synthesized compounds were screened for their antifungal and antibacterial activities .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

The chemical reactions of thiazole derivatives have been widely studied. For example, in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone reacts with thiourea and substituted thioamides .

科学的研究の応用

Synthesis and Bioactivity

A range of bioactive compounds have been synthesized incorporating the thiazole structure, akin to the core structure of 2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid. Some compounds demonstrate significant analgesic, antifungal, antibacterial, and antiproliferative activities, showcasing their potential in the development of new therapeutic agents. For instance, certain benzohydrazide derivatives exhibit pronounced analgesic and antiproliferative effects, highlighting the therapeutic potential of related compounds (Vijaya Raj et al., 2007).

Photodynamic Therapy and Cancer Treatment

Compounds similar in structure have been noted for their high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II photosensitizers used in photodynamic therapy. This indicates their potential application in cancer treatment, exploiting their ability to generate reactive oxygen species to kill cancer cells selectively (Pişkin et al., 2020).

Antimicrobial Applications

Several thiazole derivatives showcase potent antimicrobial properties. For instance, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have demonstrated notable in vitro antimicrobial activities against various microbial strains. This underscores the utility of these compounds in developing new antimicrobial agents (Noolvi et al., 2016).

Coordination Chemistry and Material Science

The structural versatility of thiazole derivatives allows for the formation of complex coordination compounds with metals, offering avenues for research in material science and catalysis. For example, complexes with nickel, copper, and zinc have been synthesized, demonstrating the adaptability of thiazole structures in forming varied coordination geometries and polymeric structures (Singh & Baruah, 2008).

将来の方向性

Thiazole derivatives have shown diverse biological activities and have been used in the synthesis of various potent biologically active compounds . Therefore, the future directions in the research of “2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid” and its derivatives could involve exploring their potential biological activities and applications in medicinal chemistry.

特性

IUPAC Name |

2-[2-[(5-bromo-1,3-thiazol-2-yl)amino]-2-oxoethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O4S/c8-4-1-9-7(15-4)10-5(11)2-14-3-6(12)13/h1H,2-3H2,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYSOYYHPGHACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)NC(=O)COCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

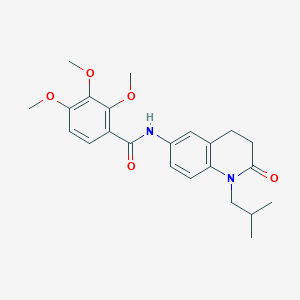

![4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine](/img/structure/B2579155.png)

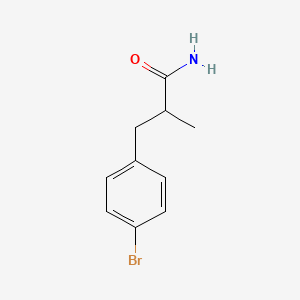

![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)

![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)

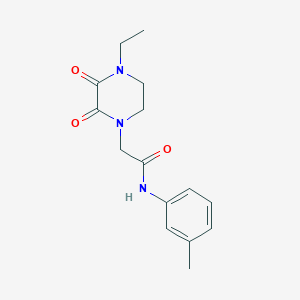

![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)